![molecular formula C24H21N3O B2547987 (E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide CAS No. 860787-52-6](/img/structure/B2547987.png)
(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C24H21N3O and its molecular weight is 367.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The primary targets of 2H/4H-chromene compounds are often enzymes or receptors involved in various biological processes . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
2H/4H-chromene compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical pathways
2H/4H-chromene compounds can affect a variety of biochemical pathways depending on their specific targets. They have been found to exhibit anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Result of action
The molecular and cellular effects of 2H/4H-chromene compounds can vary widely depending on their specific targets and mode of action. They can lead to changes in enzyme activity, alterations in signal transduction pathways, or effects on cell growth and proliferation .
Biological Activity
(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide, a compound belonging to the benzochromene family, has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H21N3O
- Molecular Weight : 367.45 g/mol
- CAS Number : 860787-52-6
The compound features a benzochromene core with a cyano group and a dimethylmethanimidamide substituent, which are crucial for its biological activity.
Mechanisms of Biological Activity
Research into the biological activity of this compound has revealed several mechanisms through which it exerts its effects:
- Antioxidant Activity : The presence of the benzochromene structure is associated with significant antioxidant properties. Studies have shown that compounds in this class can scavenge free radicals, thereby protecting cells from oxidative stress .
- Anti-inflammatory Effects : In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Properties : Preliminary investigations have indicated that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of various signaling pathways associated with cell survival and proliferation .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
In a study examining the antioxidant properties of similar benzochromene derivatives, it was found that these compounds effectively reduced oxidative stress markers in cellular models. The mechanism involved direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes .
Case Study: Anti-inflammatory Potential
Another pivotal study focused on the anti-inflammatory effects of the compound demonstrated that it significantly inhibited the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing chronic inflammatory conditions .
Scientific Research Applications
Biological Activities
The compound has been studied for several biological activities, including:
- Anticancer Activity : Research indicates that (E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as Type 2 Diabetes Mellitus and Alzheimer's Disease by modulating enzyme activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against resistant bacterial strains, making it a candidate for infection control.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, indicating its applicability in treating inflammatory diseases.
Anticancer Studies
A series of in vitro studies have demonstrated the efficacy of this compound against cancer cell lines:
- Study Focus : Evaluation of cytotoxicity in human breast cancer cells.
- Methodology : MTT assay was used to assess cell viability.
- Key Findings : The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutic agents.
Enzyme Inhibition Studies
Research has focused on the enzyme inhibitory potential of this compound:
- Study Focus : Inhibition of acetylcholinesterase (AChE) and alpha-glucosidase.
- Methodology : Kinetic assays were conducted to determine enzyme activity.
- Key Findings : The compound showed significant inhibition of AChE, suggesting potential for Alzheimer's treatment, alongside effective inhibition of alpha-glucosidase relevant for diabetes management.
Antimicrobial Efficacy
The antimicrobial potential of the compound was evaluated:
- Study Focus : Activity against Methicillin-resistant Staphylococcus aureus (MRSA).
- Methodology : Minimum inhibitory concentration (MIC) tests were performed.
- Key Findings : The compound displayed lower MIC values than traditional antibiotics, indicating promising antimicrobial properties.
Table 1: Summary of Biological Activities
Table 2: Case Study Outcomes
Study Focus | Methodology | Key Findings |
---|---|---|
Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
Enzyme Inhibition | Kinetic assays | Effective inhibition of metabolic enzymes |
Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Properties
IUPAC Name |
N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16-8-10-18(11-9-16)22-20-13-12-17-6-4-5-7-19(17)23(20)28-24(21(22)14-25)26-15-27(2)3/h4-13,15,22H,1-3H3/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTRPWYXXSBSFF-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.